[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
Description
[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone (CAS: 2420-87-3), also known as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), is a bicyclic aromatic compound with the molecular formula C₁₆H₆O₆ and a molecular weight of 294.22 g/mol . It is characterized by two fused benzofuran rings linked at the 4,4'-positions, with ketone groups at the 1,1',3,3'-positions. This compound is widely used in polymer chemistry, particularly in the synthesis of polyimides and ionenes, due to its thermal stability and rigid biphenyl backbone .
Properties
IUPAC Name |
4-(1,3-dioxo-2-benzofuran-4-yl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O6/c17-13-9-5-1-3-7(11(9)15(19)21-13)8-4-2-6-10-12(8)16(20)22-14(10)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUUGNBTODQIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)OC2=O)C3=C4C(=CC=C3)C(=O)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347257 | |
| Record name | [4,4'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3711-04-4 | |
| Record name | [4,4'-Biisobenzofuran]-1,1',3,3'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Biisobenzofuran]-1,1’,3,3’-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phthalic anhydride derivatives, which undergo cyclization in the presence of catalysts such as Lewis acids. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of [4,4’-Biisobenzofuran]-1,1’,3,3’-tetrone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: [4,4’-Biisobenzofuran]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated isobenzofuran derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4,4’-Biisobenzofuran]-1,1’,3,3’-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, indicating potential therapeutic applications.
Medicine: In medicine, [4,4’-Biisobenzofuran]-1,1’,3,3’-tetrone derivatives are being explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4,4’-Biisobenzofuran]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to changes in cellular functions. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
rac-2,2'-Dibutyl-3,3',4,4'-tetraisopropoxy-[2,2'-bifuran]-5,5'(2H,2'H)-dione (rac-2g)
- Structure : A bifuran derivative with bulky isopropoxy and butyl substituents.
- Physical Properties : Liquid at room temperature (colorless oil), IR peaks at 1759 cm⁻¹ (C=O) and 1676 cm⁻¹ (C=C) .
- Molecular Weight : 511 g/mol (vs. 294.22 g/mol for BPDA).
- Key Differences : The substituents in rac-2g reduce crystallinity and thermal stability compared to BPDA, which lacks alkyl groups.
meso-1,1'-Diphenyl-[1,1'-biisobenzofuran]-3,3'(1H,1'H)-dione (meso-2h)
2,3,3',4'-Biphenyltetracarboxylic Dianhydride (CAS: 36978-41-3)
- Structure : A structural isomer of BPDA with ketones at 2,3,3',4'-positions.
- Molecular Weight : 294.22 g/mol (identical to BPDA).
- Key Differences : The altered substitution pattern reduces symmetry, leading to lower melting points and solubility differences in polar solvents .
Functional and Bioactive Analogs
Antineoplastic and Antimycobacterial Derivatives
- 4(3,3'-Bis(dimethylamino)-[2,2'-binaphthalene]-1,1',4,4'-tetrone) Activity: Designed as a non-alkylating isostere of bis-aziridine BiQ, with reduced DNA-binding capacity but retained electronic properties . Key Difference: Unlike BPDA, this compound incorporates dimethylamino groups, enabling antileukemic activity but sacrificing thermal stability.
3′,8,8′-Trimethoxy-3-piperidyl-2,2′-binaphthalene-1,1′,4,4′-tetrone
Antioxidant and Radical-Stabilizing Compounds
- 5,5',8,8'-Tetrahydroxy-3,3'-dimethyl-2,2'-binaphthalene-1,1',4,4'-tetrone Activity: Exhibits antioxidant properties via radical scavenging, as shown in molecular docking studies . Key Difference: Hydroxy groups enable hydrogen bonding, unlike BPDA’s non-polar anhydride rings.
- 5,5′-Dimethyl-2,2′-bisindan-1,1′,3,3′-tetrone Properties: Stabilizes radicals (ESR g-value = 2.0042) due to enol tautomerism and intramolecular H-bonding . Key Difference: The indan backbone allows radical delocalization, a feature absent in BPDA.
Thermal and Material Science Comparisons
BPDA in Ionenes
- Thermal Stability : BPDA-based ionenes degrade in two steps: first at >450°C (Td1) and second at 560–597°C (Td2) due to the biphenyl unit’s lack of conjugation .
- Comparison with Non-Biphenyl Analogs: Polymers lacking the biphenyl segment (e.g., pyromellitic dianhydride derivatives) degrade in a single step below 500°C.
Data Tables
Table 1: Molecular and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| [4,4'-Biisobenzofuran]-1,1',3,3'-tetrone | C₁₆H₆O₆ | 294.22 | N/A | Polyimides, ionenes |
| meso-2h | C₂₆H₁₄O₄ | 419 | 291–292 | Organic electronics |
| 2,3,3',4'-Biphenyltetracarboxylic dianhydride | C₁₆H₆O₆ | 294.22 | N/A | Specialty polymers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
